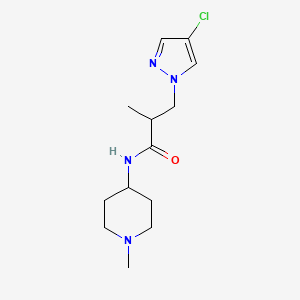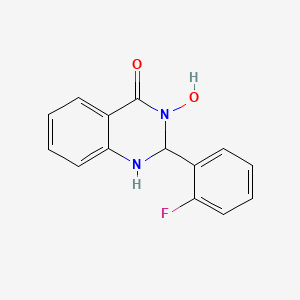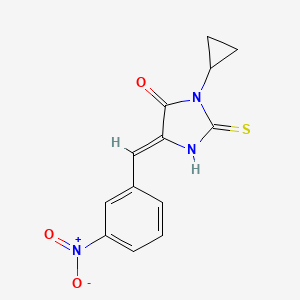![molecular formula C14H7F6N3 B14928648 5-(4-Fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14928648.png)
5-(4-Fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-fluorophenyl group and a pentafluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Applications De Recherche Scientifique
5-(4-Fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the production of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-(4-Fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understanding its full potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine: This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Other Pyrazolo[1,5-a]pyrimidines: Compounds with different substituents on the pyrazolo[1,5-a]pyrimidine core can exhibit varying degrees of activity and selectivity in biological assays.
Uniqueness
The uniqueness of this compound lies in its combination of a fluorophenyl group and a pentafluoroethyl group, which contribute to its high stability and specific interactions with molecular targets. This makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Formule moléculaire |
C14H7F6N3 |
|---|---|
Poids moléculaire |
331.22 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H7F6N3/c15-9-3-1-8(2-4-9)10-7-11(13(16,17)14(18,19)20)23-12(22-10)5-6-21-23/h1-7H |
Clé InChI |
LHKOYVSHTMYSNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC3=CC=NN3C(=C2)C(C(F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B14928580.png)
![3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14928594.png)
![{1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14928602.png)
![4-{[(E)-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B14928615.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B14928619.png)

![N-(5-bromopyridin-2-yl)-1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B14928622.png)

![(3aR,7aS)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14928626.png)
![5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14928629.png)

![2-(4-{N'-[(cyclopropylcarbonyl)oxy]carbamimidoyl}phenoxy)acetamide](/img/structure/B14928647.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B14928654.png)
